Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring. This intermediate is then subjected to further reactions with substituted benzoyl chlorides and other reagents to introduce the desired substituents at specific positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-(3-methylbenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Thiazole derivatives: These compounds also exhibit diverse biological activities but have a different core structure, leading to unique properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages in certain therapeutic or industrial applications.
Properties
IUPAC Name |
ethyl 4-[(3-methylbenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-29-22(28)20-18(23-21(27)16-7-5-6-15(3)12-16)13-19(26)25(24-20)17-10-8-14(2)9-11-17/h5-13H,4H2,1-3H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHBBVFBYKNMTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC(=C2)C)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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